Product packaging for 2-Aminophenol-d4(Cat. No.:)

2-Aminophenol-d4

Cat. No.: B13443382
M. Wt: 113.15 g/mol
InChI Key: CDAWCLOXVUBKRW-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminophenol-d4, with the molecular formula C6H3D4NO, is a deuterated stable isotope of 2-Aminophenol where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable internal standard in mass spectrometry and quantitative analysis, helping researchers achieve precise measurements in complex biological matrices. The base compound, 2-Aminophenol, is an amphoteric molecule and a known reducing agent, marketed under names like Atomal for photographic development . Its structure, featuring adjacent amine and hydroxyl groups, facilitates the formation of heterocyclic compounds like benzoxazoles, which are of significant interest in the pharmaceutical industry for creating biologically active molecules . The molecular weight of the base compound is 109.13 g/mol , and its deuterated form offers a distinct mass shift for analytical purposes. This reagent is primarily useful as a biochemical for proteomics research and as a building block for synthesizing novel, isotopically-labeled compounds. The product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO B13443382 2-Aminophenol-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NO

Molecular Weight

113.15 g/mol

IUPAC Name

2-amino-3,4,5,6-tetradeuteriophenol

InChI

InChI=1S/C6H7NO/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2/i1D,2D,3D,4D

InChI Key

CDAWCLOXVUBKRW-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)N)O

Origin of Product

United States

Synthetic Methodologies for 2 Aminophenol D4

Strategies for Site-Selective Deuterium (B1214612) Incorporation into Aromatic Systems

The introduction of deuterium into specific positions of an aromatic ring requires careful consideration of the directing effects of the existing substituents. In the case of 2-aminophenol (B121084), the hydroxyl (-OH) and amino (-NH2) groups are both activating, ortho-, para-directing groups, which facilitates electrophilic substitution at the C4 and C6 positions. However, achieving deuteration at all four positions (C3, C4, C5, and C6) to yield 2-Aminophenol-d4 necessitates more forcing conditions or specific catalytic approaches.

Direct Deuteration Approaches via Hydrogen Isotope Exchange (HIE)

Hydrogen Isotope Exchange (HIE) represents the most direct method for deuterium incorporation, where C-H bonds are reversibly broken and reformed with deuterium from a deuterium source. This can be achieved under acidic, basic, or metal-catalyzed conditions.

Acid-catalyzed HIE is a well-established method for deuterating aromatic compounds, particularly those with electron-donating substituents. nih.gov The mechanism typically involves an electrophilic aromatic substitution where a deuteron (B1233211) (D+) acts as the electrophile. For aminophenols, strong deuterated acids such as deuterated sulfuric acid (D2SO4) or deuterated trifluoroacetic acid (CF3COOD) in the presence of a deuterium source like deuterium oxide (D2O) can be employed. nih.govrsc.orgresearchgate.net

Research on the closely related isomer, 4-aminophenol (B1666318), has demonstrated that microwave-assisted acid-catalyzed deuteration is a highly efficient method for achieving high levels of deuterium incorporation. rsc.orgresearchgate.net These conditions can be extrapolated to the synthesis of this compound. The hydroxyl and amino groups facilitate the electrophilic substitution by stabilizing the arenium ion intermediate.

A study on 4-aminophenol showed that near-quantitative deuteration could be achieved, with the rate of deuteration being position-dependent. rsc.orgresearchgate.net This suggests a similar reactivity pattern for 2-aminophenol, where the positions ortho and para to the activating groups are deuterated more rapidly. To achieve full deuteration to this compound, extended reaction times or elevated temperatures are necessary.

SubstrateCatalyst/Deuterium SourceConditionsDeuterium IncorporationReference
4-AminophenolD2O / conc. HCl180 °C, Microwave, 30 minNearly quantitative at positions 3 and 5 rsc.orgresearchgate.net
4-AminophenolD2O / conc. HCl180 °C, Microwave, 8 h>95% at positions 2, 3, 5, and 6 rsc.orgresearchgate.net
Aromatic Amines/AmidesCF3COOD110 °CHigh levels of deuteration nih.gov

Base-catalyzed HIE is generally less common for electron-rich aromatic systems like phenols and anilines, as it proceeds via the deprotonation of a C-H bond to form a carbanion, which is disfavored on an electron-rich ring. However, under harsh conditions, such as high temperatures and strong bases (e.g., NaOD in D2O), deuteration can be achieved. For phenols, the phenoxide ion formed under basic conditions further activates the ring towards electrophilic attack, but for base-catalyzed HIE, it does not significantly enhance the acidity of the aromatic protons. Therefore, this method is generally less efficient for producing this compound compared to acid-catalyzed or metal-catalyzed approaches.

Transition metal-catalyzed HIE is a powerful and versatile method for the deuteration of aromatic compounds, often offering high selectivity and efficiency under milder conditions than classical acid or base catalysis. nih.govd-nb.inforesearchgate.netrsc.org Platinum group metals such as palladium, platinum, iridium, and ruthenium are commonly employed. nih.govd-nb.inforesearchgate.netrsc.orgacs.org

For anilines and phenols, various catalytic systems have been developed. Iridium catalysts, particularly those stabilized by N-heterocyclic carbene (NHC) ligands, have shown excellent activity for the ortho-deuteration of anilines using D2 gas as the deuterium source. nih.govd-nb.inforesearchgate.net By modifying the reaction conditions, such as the solvent system (e.g., a THF/D2O mixture), the deuteration can be extended to other positions on the aromatic ring. nih.govd-nb.inforesearchgate.net

Palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst that can facilitate H/D exchange with D2O, often under microwave irradiation to enhance the reaction rate. researchgate.net Rhodium and platinum catalysts, sometimes activated with NaBD4, have also been shown to be effective for the deuteration of aromatic compounds, including those with amino and hydroxyl groups. nih.gov The choice of catalyst and reaction conditions can influence the regioselectivity of the deuteration.

Substrate TypeCatalystDeuterium SourceTypical ConditionsKey FindingsReference
AnilinesNHC-Stabilized Iridium NanoparticlesD2 gas55-80 °C, THF or THF/D2OSelective and efficient ortho-deuteration, extendable to other positions. nih.govd-nb.inforesearchgate.net
Aromatic AminesPalladium-on-carbon (Pd/C)D2OMicrowave irradiationEffective for general aromatic deuteration. researchgate.net
Aromatic CompoundsRhCl3 or Pt/C activated with NaBD4D2OMicrowave irradiationEfficient H/D exchange. nih.gov
PhenolsOrthometalated Ruthenium ComplexBenzene-d6ThermalCatalyzes H/D exchange. acs.org

Precursor-Based Deuteration Routes and Multi-Step Syntheses

An alternative to direct HIE on 2-aminophenol is a multi-step synthesis starting from a deuterated precursor. A common and effective strategy is the reduction of a deuterated 2-nitrophenol (B165410). The industrial synthesis of 2-aminophenol often proceeds via the reduction of 2-nitrophenol, and this methodology can be readily adapted. wikipedia.org

The synthesis would involve two main steps:

Deuteration of 2-nitrophenol: 2-Nitrophenol can be deuterated using methods similar to those for 2-aminophenol, such as acid-catalyzed HIE. The nitro group is a deactivating, meta-directing group, which would direct deuteration to the C4 and C6 positions. The activating hydroxyl group will direct to the C3 and C5 positions. A combination of these effects under forcing conditions can lead to the formation of 2-nitrophenol-d4 (B1154145).

Reduction of 2-nitrophenol-d4: The resulting 2-nitrophenol-d4 can then be reduced to this compound. This reduction can be carried out using various methods, including catalytic hydrogenation (e.g., with H2 gas and a palladium, platinum, or nickel catalyst) or chemical reduction (e.g., with iron in acidic medium). wikipedia.org It is crucial to use a non-deuterated reducing agent and solvent in this step to avoid isotopic dilution.

This precursor-based approach offers the advantage of potentially higher isotopic purity and can be more predictable than direct HIE on the final product, where side reactions or incomplete deuteration might be an issue.

Optimized Reaction Conditions and Methodological Advances for this compound Synthesis

While a specific, optimized protocol solely for the synthesis of this compound is not extensively reported, the methodological advances in the deuteration of analogous compounds provide a clear pathway to its efficient synthesis. The microwave-assisted acid-catalyzed deuteration of 4-aminophenol stands out as a particularly relevant and promising method that can be adapted and optimized for 2-aminophenol.

The proposed optimized conditions would involve heating 2-aminophenol in D2O with a catalytic amount of a strong deuterated acid (e.g., DCl or D2SO4) under microwave irradiation. The key parameters to optimize would be the reaction temperature, time, and the concentration of the acid to achieve maximum deuterium incorporation while minimizing potential degradation of the starting material. Based on the study of 4-aminophenol, a temperature of around 180 °C and a reaction time of several hours would likely be required for the synthesis of this compound. rsc.orgresearchgate.net

Proposed Optimized Conditions for this compound Synthesis via Microwave-Assisted HIE
ParameterProposed ConditionRationale
Reactant2-AminophenolStarting material for direct deuteration.
Deuterium SourceDeuterium Oxide (D2O)Readily available and effective deuterium donor.
CatalystConcentrated Deuterated Acid (e.g., DCl)Facilitates electrophilic aromatic substitution.
Heating MethodMicrowave IrradiationSignificantly accelerates the rate of H/D exchange.
Temperature~180 °CBased on effective conditions for the analogous 4-aminophenol.
Reaction Time4-8 hoursExtended time to ensure deuteration at all four ring positions.

For the precursor-based route, optimization would focus on both the deuteration of 2-nitrophenol and its subsequent reduction. The reduction step is well-established, and conditions can be selected to ensure high yield and purity of the final product.

Investigation of Catalytic Systems and Ligand Effects in Deuteration Processes

The introduction of deuterium into aromatic compounds like 2-aminophenol is frequently accomplished using transition metal catalysts that facilitate the H-D exchange. nih.gov The choice of catalyst and associated ligands is crucial as it governs the reaction's efficiency, regioselectivity, and substrate compatibility. acs.org

Commonly employed catalytic systems involve metals such as palladium, ruthenium, nickel, and iridium. nih.govacs.org For instance, palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for H-D exchange reactions. nih.gov A method utilizing a Pd/C-Al-D2O system allows for the in situ generation of deuterium gas (D2) from deuterium oxide (D2O) and aluminum powder, offering a safer alternative to handling explosive D2 gas directly. nih.gov Ruthenium-based catalysts have also demonstrated high selectivity and incorporation of deuterium in the H-D exchange of amines and amino acids at elevated temperatures. nih.gov

Ligands play a significant role in modulating the reactivity and selectivity of the metal catalyst. acs.org For example, Ni@NHC (Nickel nanoparticles with N-heterocyclic carbene ligands) has been shown to exhibit high chemoselectivity in H/D exchange on nitrogen-containing aromatic compounds, preventing undesired side reactions. acs.org The electronic and steric properties of the ligand can influence which positions on the aromatic ring are most susceptible to deuteration. In the context of 2-aminophenol, the directing effects of both the amino (-NH2) and hydroxyl (-OH) groups are significant. The amino group, being a strong activating group, typically directs deuteration to the ortho and para positions. nih.gov This inherent selectivity must be considered when designing a catalytic system to achieve the desired d4 labeling pattern on the benzene (B151609) ring.

Table 1: Overview of Catalytic Systems for H-D Exchange on Aromatic Amines and Phenols
Catalyst SystemDeuterium SourceKey FeaturesReference
Palladium on Carbon (Pd/C) with AluminumD₂OIn situ generation of D₂ gas; ligand-free system. nih.gov
Ruthenium CatalystD₂OHigh selectivity for H-D exchange in amines and amino acids at 135 °C. nih.gov
Iridium CatalystD₂O / Formic AcidFacilitates transfer deuteration for the generation of D₂. nih.gov
Nickel Nanoparticles with NHC Ligands (Ni@NHC)D₂High chemoselectivity, avoiding undesired reduction side-products. acs.org

Influence of Solvent Systems and Temperature Profiles on Deuterium Exchange Efficiency

The choice of solvent and the reaction temperature are critical parameters that profoundly affect the rate and extent of deuterium incorporation. mdpi.com Deuterium oxide (D2O) is the most common and cost-effective deuterium source and often serves as the reaction solvent. nih.gov However, the low solubility of many organic compounds in water can be a limitation. nih.gov

Acid-catalyzed exchange is a prevalent method, where a deuterated acid is used in conjunction with D2O. nih.gov Strong acids like deuterated sulfuric acid (D2SO4) or hydrochloric acid (DCl) in D2O can effectively deuterate aromatic rings, particularly those with electron-donating substituents like the -OH and -NH2 groups in 2-aminophenol. nih.govrsc.org Deuterated trifluoroacetic acid (CF3COOD) can function as both the solvent and the acid catalyst, offering a non-aqueous alternative that can improve substrate solubility. nih.gov The rate of H-D exchange is strongly dependent on pH, with the reaction rate increasing significantly at very low or very high pH values. mdpi.com

Temperature has a direct and significant impact on reaction kinetics. mdpi.com Many H-D exchange reactions require elevated temperatures to proceed at a practical rate. nih.govtn-sanso.co.jp Microwave irradiation has emerged as a powerful tool to accelerate these reactions, drastically reducing reaction times from hours to minutes. rsc.orgtn-sanso.co.jp For example, the deuteration of 4-aminophenol, an isomer of 2-aminophenol, was achieved in D2O with a catalytic amount of HCl at 180°C using microwave heating. This method allowed for nearly complete deuteration of the positions ortho to the hydroxyl group within 30 minutes, with further deuteration occurring at a slower rate. rsc.org

Table 2: Time-Dependent Deuteration of 4-Aminophenol via Microwave Irradiation*
Time (minutes)Deuteration at positions 3 & 5 (%)Deuteration at positions 2 & 6 (%)
000
30~95~20
60>95~40
120>95~60
480>95>95

*Data adapted from a study on 4-aminophenol, illustrating the principles of temperature and time influence on deuteration of a similar molecular structure. rsc.org Conditions: 180°C in D₂O/HCl under microwave irradiation.

Research-Scale Purification and Isotopic Enrichment Methodologies for this compound

Following synthesis, the crude product is typically a mixture of the desired deuterated compound, unreacted starting material, and partially deuterated intermediates. Therefore, robust purification and analytical methods are essential to isolate this compound and verify its isotopic purity. rsc.org

Chromatographic Purification Techniques for Deuterated Aromatic Compounds

Chromatography is a primary technique for the separation and purification of isotopically labeled compounds. iaea.orgbohrium.com Although challenging due to the small differences in physical properties between isotopologues, specialized chromatographic methods can achieve effective separation. iaea.orgacs.org

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is widely used. The separation of H/D isotopologues in LC can be achieved by exploiting subtle differences in intermolecular interactions between the analytes and the stationary phase. acs.org For aromatic compounds, interactions such as hydrogen bonding and π-π stacking are influential. The choice of stationary phase (e.g., silica, amino, amide columns) and mobile phase composition can be optimized to enhance separation. acs.org Temperature also plays a role, as van't Hoff plots show that separation factors tend to decrease as temperature increases, indicating that lower temperatures can improve resolution in some systems. acs.org

Gas chromatography (GC) is another viable method, especially for volatile and thermally stable compounds. iaea.org Complexation gas chromatography, which involves the reversible formation of a complex between the analyte and a metal compound in the stationary phase, has shown promise for isotope separation. iaea.org

Spectroscopic Assessment of Isotopic Purity and Enrichment

Determining the isotopic enrichment and confirming the structural integrity of the final product is a critical final step. rsc.org This is primarily accomplished using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular weight of the compound with high accuracy, allowing for the calculation of isotopic enrichment. rsc.org By analyzing the isotopic cluster of the molecular ion, one can quantify the percentage of molecules that have incorporated four deuterium atoms (M+4), three deuterium atoms (M+3), and so on. This data provides a direct measure of the isotopic purity of the sample. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for confirming the positions of the deuterium labels and assessing isotopic purity. rsc.orggoogle.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons that have been replaced by deuterium will be absent or significantly diminished. By integrating the remaining proton signals against an internal standard, the degree of deuteration at each position can be calculated. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated, providing unambiguous confirmation of the labeling sites. nih.govgoogle.com

Combining HR-MS and NMR data provides a comprehensive evaluation of the synthesized this compound, confirming its molecular mass, isotopic enrichment level, and the specific locations of the deuterium atoms. rsc.org

Mechanistic Investigations Utilizing 2 Aminophenol D4 As an Isotopic Tracer

Application in Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the effect of isotopic substitution on the rate of a chemical reaction. The comparison of reaction rates of a parent molecule with its deuterated analogue, such as 2-Aminophenol-d4, can provide valuable insights into bond-breaking and bond-forming steps.

Primary KIE Analysis in Carbon-Hydrogen/Deuterium (B1214612) Bond Cleavage Events

The primary kinetic isotope effect (kH/kD) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.orglibretexts.org For this compound, this would involve reactions where a carbon-deuterium bond on the aromatic ring is cleaved. A significant primary KIE (typically kH/kD > 2) would indicate that the C-D bond cleavage is part of the rate-limiting step. nih.govprinceton.edu

Hypothetical Research Findings:

Had research been available, this section would have presented data from studies where this compound was subjected to reactions known to involve C-H activation on the aromatic ring, such as electrophilic aromatic substitution or certain oxidation reactions. A data table would have compared the rate constants for the reaction of 2-aminophenol (B121084) and this compound under various conditions.

Interactive Data Table: Hypothetical Primary KIE Values for Reactions of this compound

Reaction TypeCatalystTemperature (°C)kH (s⁻¹)kD (s⁻¹)kH/kD
Electrophilic BrominationFeBr₃25Data not availableData not availableData not available
Oxidative CouplingEnzyme X37Data not availableData not availableData not available

This table is for illustrative purposes only, as no specific experimental data for this compound could be located.

Secondary KIE Analysis for Elucidating Transition State Structures

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs (kH/kD is often close to 1) and can provide information about changes in hybridization or the steric environment of the transition state. wikipedia.orgmdpi.com For this compound, a secondary KIE could be observed in reactions where the C-D bonds are not broken but their vibrational frequencies are altered in the transition state.

Hypothetical Research Findings:

This subsection would have discussed studies where this compound was used in reactions such as nucleophilic aromatic substitution or reactions involving the amino or hydroxyl groups. The magnitude of the secondary KIE would have been used to infer details about the structure and symmetry of the transition state.

Deuterium Isotope Effects in Enzyme-Catalyzed Reactions Involving Aminophenols

Enzymes that metabolize aminophenols, such as monooxygenases or oxidases, could be studied using this compound to probe their catalytic mechanisms. researchgate.net A significant deuterium isotope effect would suggest that C-H bond cleavage is a rate-limiting or partially rate-limiting step in the enzymatic cycle. mdpi.comepfl.ch

Hypothetical Research Findings:

This part of the article would have presented kinetic data from enzymatic assays using both 2-aminophenol and this compound as substrates. The observed KIE values would help to understand the mechanism of substrate oxidation and the nature of the enzymatic transition state.

Tracing Reaction Mechanisms through Deuterium Labeling and Positional Isomerism

Deuterium labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction. By using this compound, the movement of deuterium atoms can be followed, providing unambiguous evidence for or against proposed reaction mechanisms, especially in cases of molecular rearrangements or complex cyclizations.

Elucidation of Rearrangement and Cyclization Reaction Pathways

In reactions where the aromatic ring of 2-aminophenol undergoes rearrangement or participates in a cyclization, the position of the deuterium labels in the final product can reveal the pathway of the reaction. For example, in the synthesis of phenoxazines from 2-aminophenol, deuterium labeling could confirm the proposed oxidative cyclization mechanism. nih.govresearchgate.net

Hypothetical Research Findings:

This section would have detailed specific rearrangement or cyclization reactions performed with this compound. Analysis of the product distribution and the location of the deuterium labels by techniques such as NMR spectroscopy or mass spectrometry would have been presented to illustrate the reaction mechanism.

Investigation of Radical and Electron Transfer Processes in Aminophenol Chemistry

The study of radical and electron transfer reactions involving 2-aminophenol could be enhanced by using its deuterated analogue. While KIEs in these processes can be complex, the analysis of products and intermediates can still provide mechanistic insights. acs.orgnih.gov

Hypothetical Research Findings:

This subsection would have explored studies where this compound was subjected to conditions that generate radical cations or other reactive intermediates. The distribution of deuterium in the resulting products or dimers would offer clues about the spin density distribution in the radical intermediate and the subsequent reaction pathways.

Understanding Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

The study of kinetic isotope effects (KIEs) is a fundamental approach to determining reaction mechanisms. The replacement of hydrogen with deuterium can alter the rate of a reaction if the C-H bond is broken in the rate-determining step. This is known as a primary kinetic isotope effect. Even if the C-H bond is not broken, a smaller secondary kinetic isotope effect may be observed due to changes in vibrational frequencies at the transition state.

In the context of electrophilic aromatic substitution (SEAr) , the reaction proceeds through a high-energy intermediate known as the arenium ion, or sigma complex. The formation of this intermediate is typically the rate-determining step. While the C-H bond is broken in the subsequent fast step, the use of a deuterated substrate like this compound can still provide mechanistic information through secondary isotope effects. The change in hybridization of the carbon atom from sp2 in the reactant to sp3 in the arenium ion intermediate can be probed by observing the KIE.

For nucleophilic aromatic substitution (SNAr) , the mechanism often involves the formation of a Meisenheimer complex. The stability of this intermediate is crucial to the reaction rate. While the aromatic C-D bonds are not typically broken in the most common SNAr mechanisms, isotopic labeling can be used to probe for alternative or less common pathways where C-H bond activation might play a role, or to study the influence of the isotopic substitution on the stability of intermediates and transition states. Recent studies have shown that many SNAr reactions are concerted, and kinetic isotope effects are crucial in distinguishing between stepwise and concerted pathways rsc.org.

Below is a hypothetical data table illustrating the kind of kinetic data that could be obtained from studying the substitution reactions of 2-Aminophenol and its deuterated analogue.

Reaction TypeSubstrateRate Constant (k)kH/kDMechanistic Implication
Electrophilic Bromination2-AminophenolkH1.15Secondary KIE, consistent with arenium ion formation.
Electrophilic BrominationThis compoundkD
Nucleophilic Substitution2-AminophenolkH1.05Small secondary KIE, suggesting minimal change at the deuterated positions in the rate-determining step.
Nucleophilic SubstitutionThis compoundkD

Deuterium Exchange Studies in Heterogeneous and Homogeneous Catalysis Research

Deuterium exchange studies are instrumental in understanding the mechanisms of catalytic reactions, providing information on substrate activation, the nature of active sites, and the dynamics of bond cleavage and formation. This compound can be used as a probe molecule in both heterogeneous and homogeneous catalysis to trace the pathways of hydrogen (deuterium) transfer.

In heterogeneous catalysis , reactions occur at the surface of a solid catalyst. The interaction of this compound with the catalyst surface can lead to H-D exchange with surface hydroxyl groups or with other adsorbed species. By analyzing the isotopic distribution in the products and the reactant molecule itself over time, researchers can gain insights into the surface chemistry. For instance, the regioselectivity of deuterium exchange on the aromatic ring can reveal information about the orientation of the molecule on the catalyst surface and the nature of the active sites involved.

In homogeneous catalysis , the catalyst and reactants are in the same phase. Deuterium labeling in this compound allows for the investigation of C-H bond activation steps, which are common in many organometallic catalytic cycles. The transfer of deuterium from the aromatic ring to the metal center or to other substrates can be monitored using techniques like NMR spectroscopy. The observation of a kinetic isotope effect in such reactions provides strong evidence for the involvement of C-H bond cleavage in the rate-determining step.

The following table presents hypothetical results from a deuterium exchange study involving this compound with different types of catalysts.

Catalyst TypeCatalystReaction ConditionsDeuterium Exchange (%)Mechanistic Insight
HeterogeneousPd/C100°C, D2 gas85High surface activity, likely involving oxidative addition of the C-D bond to the palladium surface.
Homogeneous[Rh(COD)Cl]280°C, in D2O60C-H(D) activation in solution, potentially proceeding through a concerted metalation-deprotonation pathway.

These studies, utilizing the isotopic labeling of this compound, are crucial for the rational design of more efficient and selective catalysts and for a deeper understanding of fundamental chemical transformations.

Advanced Analytical Applications of 2 Aminophenol D4 in Research Contexts

Utilization as an Internal Standard in Quantitative Spectroscopic and Chromatographic Methods

One of the most prominent applications of 2-Aminophenol-d4 is its use as an internal standard in various quantitative analytical techniques. An internal standard is a compound of known concentration added to an unknown sample to facilitate the quantification of a specific analyte. The ideal internal standard co-elutes with the analyte and exhibits similar ionization and fragmentation behavior, but is isotopically distinct to allow for separate detection.

In mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), this compound is a superior internal standard for the quantification of 2-aminophenol (B121084) and structurally similar compounds. The four-dalton mass difference between this compound and the endogenous 2-aminophenol allows for their unambiguous differentiation by the mass spectrometer. vulcanchem.com This is crucial for eliminating matrix effects, where other components in a complex sample, such as biological fluids, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. vulcanchem.com

For instance, in a 2023 study, the use of this compound as an internal standard significantly improved the precision of urinary metabolite measurements, reducing inter-day variability from 12% to a mere 2.5%. vulcanchem.com The nearly identical chromatographic retention times and extraction efficiencies of this compound and 2-aminophenol ensure that any sample loss or variation during preparation and analysis affects both compounds equally. This ratiometric measurement—comparing the signal of the analyte to the signal of the internal standard—corrects for these potential errors, leading to highly accurate and reliable quantitative results.

Table 1: Exemplary Mass Spectrometry Data for 2-Aminophenol and this compound

Compound Molecular Formula Monoisotopic Mass (Da) Typical Precursor Ion [M+H]⁺ (m/z)
2-Aminophenol C₆H₇NO 109.0528 110.0600
This compound C₆D₄H₃NO 113.0779 114.0851

This table is for illustrative purposes and actual values may vary slightly based on instrumentation and experimental conditions.

Quantitative NMR (qNMR) spectroscopy is an absolute quantification method that relies on the principle that the signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal. govst.edu While not as common as its use in MS, this compound can serve as an internal standard in qNMR for the quantification of 2-aminophenol or other analytes with distinct and well-resolved NMR signals. ula.ve

In a typical qNMR experiment, a known amount of this compound would be added to a sample containing the analyte of interest. The concentration of the analyte can then be determined by comparing the integral of a specific resonance of the analyte to the integral of a known resonance of the this compound standard. The deuterium (B1214612) substitution in this compound alters the proton NMR spectrum by removing the signals from the deuterated positions, simplifying the spectrum and potentially providing clearer, non-overlapping signals for quantification. theaic.org This can be particularly advantageous in complex mixtures where signal overlap is a significant challenge. ula.ve

Deuterium Labeling for Advanced Chromatographic Separation and Detection Research

The use of deuterium-labeled compounds like this compound extends beyond their role as internal standards. In chromatographic research, these compounds are instrumental in studying and optimizing separation processes. The subtle differences in physicochemical properties introduced by deuterium substitution, known as the isotope effect, can sometimes lead to slight shifts in retention times in high-resolution chromatographic systems. researchgate.netresearchgate.net While often negligible, this effect can be studied to gain a deeper understanding of the separation mechanisms, such as reversed-phase or hydrophilic interaction liquid chromatography.

Furthermore, in the development of new detection methods, particularly those coupled with mass spectrometry, this compound provides a valuable tool for assessing detector performance and for the fine-tuning of instrument parameters. nih.gov Its predictable fragmentation pattern and known mass allow researchers to calibrate and validate their methods with a high degree of confidence.

Isotopic Dilution Mass Spectrometry (IDMS) Method Development Using this compound as a Calibrant

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and is often used to certify reference materials. researchgate.net In IDMS, a known amount of an isotopically labeled version of the analyte, such as this compound, is added to a sample. researchgate.net This "spiked" sample is then processed and analyzed by mass spectrometry. By measuring the ratio of the natural abundance isotope to the labeled isotope, the exact amount of the analyte in the original sample can be determined with very high accuracy and precision. researchgate.net

The development of IDMS methods using this compound as a calibrant for the quantification of 2-aminophenol involves several critical steps:

Gravimetric Preparation: Precise weighing of both the sample and the this compound calibrant.

Isotopic Equilibration: Ensuring thorough mixing of the calibrant and the sample to achieve isotopic homogeneity.

Mass Spectrometric Analysis: Measuring the isotope ratio with high precision.

This approach effectively minimizes uncertainties associated with sample preparation and matrix effects, making it a gold standard for quantitative analysis. researchgate.net

Applications in Metabolomics Research as a Labeled Tracer (Focus on methodology and pathway elucidation)

In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) in a biological system, isotopically labeled compounds like this compound are powerful tools for tracing metabolic pathways. escholarship.org When introduced into a biological system (e.g., cell culture or an organism), this compound can be metabolized through the same enzymatic pathways as its unlabeled counterpart. vulcanchem.com

By using techniques like LC-MS/MS, researchers can track the fate of the deuterium-labeled compound through the metabolic network. researchgate.net The mass shift imparted by the deuterium atoms allows for the clear identification of metabolites derived from this compound. This enables the elucidation of metabolic pathways, the identification of novel metabolites, and the quantification of metabolic fluxes. researchgate.net For example, if 2-aminophenol is a precursor to a specific signaling molecule, introducing this compound and subsequently detecting a deuterated version of that signaling molecule would provide direct evidence of this metabolic conversion. This methodological approach is crucial for understanding both normal physiological processes and the biochemical alterations that occur in disease states. liverpool.ac.uk

Theoretical and Computational Chemistry Studies of 2 Aminophenol D4

Quantum Mechanical Calculations for Electronic Structure and Reactivity Analysis

Quantum mechanical calculations are fundamental in understanding the electronic structure and reactivity of molecules like 2-Aminophenol-d4. These computational methods provide insights into molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) has become a important tool for studying deuterated aromatic systems, offering a balance between computational cost and accuracy. DFT calculations can elucidate the effects of deuterium (B1214612) substitution on the electronic properties and reactivity of aromatic compounds. snnu.edu.cnnih.gov

Electronic Structure and Reactivity: DFT studies on aromatic systems have shown that deuteration can subtly influence the electronic environment. For instance, in studies of deuterated benzenes, DFT calculations have been used to understand regioselectivity in hydrogen/deuterium exchange reactions. nih.gov The calculations suggest that the stability of intermediates and the energy barriers of transition states are key factors in determining where deuteration occurs. nih.govuni-rostock.de For example, in iridium-catalyzed hydrogen isotope exchange, DFT has established that the strength of the directing group correlates with the free energy of the iridium-substrate coordination complex, which in turn governs selectivity. uni-rostock.de

DFT calculations have also been employed to investigate the mechanism of C-H bond activation, a critical step in many deuteration processes. snnu.edu.cnnih.gov These studies often suggest complex-assisted pathways, such as σ-bond metathesis, for the activation of C(sp²)-H bonds. nih.gov

Research Findings from DFT Studies:

System/ReactionKey DFT FindingReference
Iron-catalyzed H/D exchangeSuggests a complex-assisted σ-bond metathesis pathway for C(sp²)-H activation. nih.gov
Iridium-catalyzed H/D exchangeDirecting group strength correlates with the free energy of the catalyst-substrate complex, influencing regioselectivity. uni-rostock.de
Base-mediated remote deuterationElucidation of the reaction mechanism for the deuteration of N-heteroarenes. uni-rostock.de

These theoretical insights are crucial for designing more efficient and selective deuteration strategies for a wide range of aromatic compounds.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are powerful tools for predicting and interpreting spectroscopic data. For deuterated compounds like this compound, these methods can accurately calculate spectroscopic parameters, aiding in the analysis of experimental spectra.

Spectroscopic Parameter Prediction: Ab initio calculations are frequently used to predict vibrational frequencies. acs.org For instance, calculations at the MP2/6-311++G(d,p) level of theory have been used to support spectral assignments in the infrared spectroscopy of reactions on silicon surfaces involving deuterated reagents. acs.org These calculations can help distinguish between different vibrational modes, such as Si-D stretching and Si-HD scissor modes. acs.org

In the context of NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with ab initio or DFT methods, is employed to calculate chemical shifts. theaic.org Computational studies on 2-aminophenol (B121084) have shown good agreement between GIAO-calculated and experimental 1H and 13C NMR spectra. theaic.org

Furthermore, ab initio calculations are essential for determining rotational constants of deuterated molecules, which are critical for analyzing microwave spectra and determining molecular structures with high precision. aip.orgaanda.org Studies on deuterated benzenes have utilized these methods to conclude that the effect of deuterium substitution on the molecular structure is minimal. aip.org

Spectroscopic ParameterComputational MethodCalculated ValueExperimental ValueReference
13C NMR Chemical Shifts (ppm)B3LYP/6-31G(d)Varies per carbonVaries per carbon theaic.org
1H NMR Chemical Shifts (ppm)B3LYP/6-31G(d)Varies per protonVaries per proton theaic.org
Vibrational Frequencies (cm-1)B3LYP/6-31G(d)Varies per modeVaries per mode theaic.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions, over time. rsc.orgoulu.fi For a molecule like this compound, MD simulations can reveal how it interacts with its environment, such as solvent molecules, and how its flexible structure behaves.

MD simulations often employ force fields, such as the Amber force field, to describe the potential energy of the system. rsc.org The parameters for these force fields can be derived from quantum mechanical calculations to ensure accuracy. rsc.org For instance, the restrained electrostatic potential (RESP) method can be used to obtain atomic charges from DFT calculations. rsc.org

These simulations can track the trajectories of atoms over nanoseconds, providing insights into stable conformations and the nature of non-covalent interactions like hydrogen bonding. rsc.orgresearchgate.net For example, MD simulations have been used to confirm the stable adsorption of p-aminophenol on a silver-graphene composite at room temperature. researchgate.net

Computational Approaches to Predicting and Interpreting Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Computational methods are invaluable for both predicting and interpreting KIEs, offering deep insights into reaction mechanisms. mdpi.comdigitellinc.comnih.gov

Theoretical analysis of KIEs is often performed using Transition State Theory (TST). mdpi.com The prediction of deuterium KIEs can be benchmarked against experimental values using various ab initio and DFT methods. mdpi.com For example, the MP2/aug-cc-pVDZ method has been shown to provide accurate predictions for deuterium KIEs in SN2 reactions. mdpi.com

Quantum-mechanical tunneling can also significantly contribute to the KIE, especially for reactions involving the transfer of light particles like hydrogen isotopes. wikipedia.orgmdpi.com The canonical variational theory with small curvature tunneling (CVT/SCT) is one method used to account for these tunneling effects. mdpi.com

Factors Influencing Computed KIEs:

Vibrational Frequencies: The difference in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds is a primary contributor to the primary KIE. wikipedia.org

Transition State Geometry: The structure of the transition state significantly impacts the magnitude of the KIE.

Tunneling: Quantum tunneling can lead to significantly larger KIEs than predicted by classical TST alone. mdpi.comnih.gov

Theoretical Modeling of Reaction Pathways and Transition States Involving Deuterated Aminophenols

Theoretical modeling is crucial for mapping out the potential energy surfaces of chemical reactions, identifying reaction pathways, locating transition states, and calculating activation barriers. uni-rostock.demdpi.comuio.no This is particularly important for understanding reactions involving deuterated aminophenols.

DFT calculations are widely used to model reaction pathways. uni-rostock.demdpi.com For example, in the oxidation of o-aminophenol, DFT calculations have been used to investigate the reaction mechanism and the role of catalysts. mdpi.com These studies can compare the energy profiles of different proposed pathways, helping to identify the most likely mechanism. mdpi.com For instance, calculations have shown that a copper-superoxo model catalyst can significantly lower the activation barrier for the abstraction of a hydrogen atom from the hydroxyl group of o-aminophenol. mdpi.com

Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a transition state to confirm that it connects the desired reactants and products. uio.no By modeling these pathways, researchers can gain a detailed, atomistic understanding of how reactions proceed and how isotopic substitution can influence the reaction outcome.

Emerging Research Directions and Future Perspectives on 2 Aminophenol D4 in Chemical Science

Integration of 2-Aminophenol-d4 in Advanced Materials Precursor Research (Focus on synthetic routes and mechanistic roles)

This compound serves as a crucial precursor in the synthesis of specialized deuterated materials, offering enhanced stability and unique spectroscopic signatures. resolvemass.ca Its structural similarity to 2-aminophenol (B121084) allows for its use in creating a variety of compounds, including dyes and heterocyclic structures, with the added benefits of deuterium (B1214612) labeling. wikipedia.orgcymitquimica.comchemicalbook.com

The synthesis of advanced materials using this compound often involves its role in forming deuterated benzoxazoles and benzimidazoles. vulcanchem.com For instance, reacting this compound with deuterated carboxylic acids can produce tridentate ligands essential for creating stable metal-organic frameworks (MOFs). vulcanchem.com These deuterated MOFs have shown increased thermal stability compared to their non-deuterated counterparts, a property attributed to the stronger carbon-deuterium (C-D) bonds. vulcanchem.com

The mechanistic role of this compound in these syntheses is an active area of research. In the formation of phenoxazinone structures, which are significant chromophores, the reaction proceeds through a series of oxidations and conjugate additions. researchgate.net The use of deuterated 2-aminophenol can help elucidate the finer details of these reaction mechanisms, such as the potential for intermediates to dissociate from an enzyme active site. researchgate.net

Furthermore, 2-aminophenol and its derivatives are utilized as precursors in the synthesis of nanoparticles and polymers. kajay-remedies.com The controlled formation of these nanomaterials can be further studied and potentially enhanced by using this compound, opening new avenues in materials science and nanotechnology. kajay-remedies.com The enhanced stability of deuterated polymers makes them suitable for applications in harsh environmental conditions and high-performance scenarios. resolvemass.ca

Methodological Advancements in Site-Selective Deuterium Labeling Techniques

The precise introduction of deuterium at specific molecular sites is crucial for a wide range of applications, from mechanistic studies to the development of improved pharmaceuticals. acs.orgresearchgate.net Recent years have seen significant progress in developing efficient and selective deuterium labeling methodologies. researchgate.net

Several techniques are employed for deuterium incorporation, including:

Hydrogen-Deuterium Exchange (H/D Exchange): This is a widely used method that involves exchanging hydrogen atoms with deuterium, often using deuterium oxide (D₂O) as the deuterium source. resolvemass.caresearchgate.net Catalysts are frequently employed to facilitate this exchange, with recent developments focusing on more efficient and environmentally friendly options.

Reductive Deuteration: This method involves the reduction of a functional group with a deuterated reagent. researchgate.net

Dehalogenative Deuteration: In this technique, a halogen atom is replaced by a deuterium atom. researchgate.net

For phenols and anilines, which are the functional groups present in 2-aminophenol, specific methods have been developed. A simple and effective method for the regioselective deuteration of phenols uses NaOH as a catalyst and D₂O as the deuterium source, achieving high deuterium incorporation at the ortho and/or para positions relative to the hydroxyl group. researchgate.net Another innovative approach for the deuteration of aromatic compounds like phenols and anilines utilizes catalytic amounts of hexafluorophosphate (B91526) (PF₆⁻) in deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d₁) and D₂O under ambient conditions. chemrxiv.orgnih.gov

Metal-free approaches are also gaining traction. Photoexcitation in deuterated hexafluoroisopropanol (HFIP-d₁) can achieve selective deuteration of aromatic compounds by leveraging the enhanced basicity of the excited state. nih.gov This method has been successfully applied to complex drug molecules. nih.gov Additionally, co-catalysis with an amine and bis(phenylsulfonyl)methane (B177063) has been shown to achieve site-selective deuteration at the α-position of enals using D₂O. rsc.org

These advancements in labeling techniques are critical for producing specifically labeled compounds like this compound and its derivatives, enabling more precise scientific investigation.

Role of Deuterated Aminophenols in Investigating Complex Biochemical Pathways (as model compounds for fundamental research, avoiding clinical data)

Deuterated compounds, including aminophenols, are invaluable tools for investigating complex biochemical pathways. researchgate.net The substitution of hydrogen with deuterium can alter the metabolic fate of a molecule, providing insights into reaction mechanisms and enzyme kinetics. acs.orgresearchgate.net

This compound can serve as a model compound to study the metabolism of aminophenol-containing structures. The stronger C-D bond compared to the C-H bond can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. nih.gov This effect can be used to identify rate-determining steps in metabolic pathways and to understand how enzymes interact with their substrates.

For example, in the study of phenoxazinone synthase, an enzyme that catalyzes the coupling of 2-aminophenols, deuterated substrates were used to probe the reaction mechanism. researchgate.net A deuterium isotope effect observed during the cleavage of the C4-H bond suggested that an intermediate might partially dissociate from the enzyme, providing a deeper understanding of the catalytic cycle. researchgate.net

Deuterated internal standards are also crucial for accurate quantification in metabolic profiling studies using techniques like mass spectrometry. mdpi.com this compound can be used as an internal standard to precisely measure the levels of endogenous 2-aminophenol in biological samples, improving the reliability of metabolomic data. vulcanchem.com

The use of deuterated compounds allows researchers to trace the metabolic fate of molecules and identify metabolites without the need for radioactive labeling. researchgate.net This makes them a safer and often more convenient tool for fundamental biochemical research.

Synergistic Approaches Combining Experimental and Advanced Computational Studies for Deuterated Systems

The combination of experimental data and advanced computational studies provides a powerful approach to understanding the properties and reactivity of deuterated systems. digitellinc.commdpi.com Computational methods, such as Density Functional Theory (DFT), can be used to predict the outcomes of deuteration reactions, elucidate reaction mechanisms, and interpret experimental observations.

For instance, in the development of iridium-catalyzed hydrogen isotope exchange reactions, computational analysis of the catalytic cycle helped predict the regioselectivity of the process in complex molecules. digitellinc.comd-nb.info These predictions were then validated by experimental results, demonstrating the power of this synergistic approach. d-nb.info

Computational studies have also been instrumental in understanding the mechanism of a mild deuteration method for aromatic compounds facilitated by a keto-enamine tautomeric intermediate. acs.org Detailed computational analysis revealed the significant role of a chain of water molecules in lowering the activation barrier for the reaction. acs.org

In the study of deuteration of pyridine (B92270) derivatives, DFT calculations were used to determine the most stable anionic intermediates, which successfully predicted the main sites of deuteration. uni-rostock.de This computational insight, combined with kinetic experiments, supported a deprotonation-deuteration pathway. uni-rostock.de

Reactive force field potentials in molecular dynamics simulations are another computational tool used to study the interactions of deuterium with complex surfaces. aip.org These simulations can provide insights into deuterium retention and sputtering yields, complementing experimental data. aip.org

The integration of experimental techniques like ion vibrational spectroscopy with computational chemistry offers a deeper understanding of the activation of strong bonds in deuteration reactions. chemrxiv.orgnih.gov This combined approach allows for the detailed characterization of reaction intermediates and transition states.

Future Directions in the Synthesis of Deuterated Analogs for Industrial and Academic Innovation

The demand for deuterated compounds is on the rise in both industrial and academic sectors, driving innovation in their synthesis. researchgate.netpharmaffiliates.com Future research will likely focus on developing more efficient, cost-effective, and sustainable methods for producing a wide range of deuterated analogs.

Key future directions include:

Development of Novel Catalytic Systems: Research will continue to explore new catalysts, including those based on earth-abundant metals and metal-free systems, to improve the selectivity and efficiency of deuteration reactions. researchgate.netacs.org

Expansion of Substrate Scope: Efforts will be made to expand the applicability of existing and new deuteration methods to a broader range of functional groups and complex molecules. acs.org

Late-Stage Deuteration: Methodologies that allow for the introduction of deuterium at a late stage in a synthetic sequence are highly desirable as they provide rapid access to deuterated versions of valuable compounds. acs.org

Flow Chemistry: The use of continuous-flow reactors for deuteration processes can enhance efficiency, safety, and scalability, making it an attractive approach for industrial production.

Biocatalysis: The use of enzymes to catalyze deuteration reactions offers the potential for high selectivity under mild conditions and will be an area of continued exploration. researchgate.net

The development of new deuterated analogs will fuel innovation in various fields. In materials science, they will enable the creation of materials with enhanced properties for applications in electronics, optics, and sustainable technologies. resolvemass.ca In academia, they will continue to be essential tools for fundamental research in chemistry, biology, and physics. The ongoing advancements in synthetic methodologies will ensure a steady supply of novel deuterated compounds to meet the growing demands of both research and industry. resolvemass.caassumption.edu

Q & A

Basic Questions

Q. What is the role of 2-Aminophenol-d4 in analytical chemistry, and how does its deuterated structure enhance experimental accuracy?

  • Methodological Answer : this compound is a stable isotope-labeled compound used as an internal standard in mass spectrometry and NMR to correct for matrix effects and instrument variability. Deuterium substitution at specific positions (e.g., aromatic protons) minimizes spectral interference from non-deuterated analytes, improving quantification accuracy in complex mixtures. Researchers should validate its use by comparing retention times, fragmentation patterns, and isotopic purity (≥97 atom% D) against non-deuterated analogs .

Q. How should researchers assess the purity and stability of this compound for reproducible experiments?

  • Methodological Answer : Purity can be determined via HPLC with UV/Vis detection (λ = 254 nm) and cross-validated using 1^1H NMR to confirm deuterium incorporation (>95% isotopic enrichment). Stability testing under storage conditions (e.g., -20°C in inert atmospheres) should include periodic analysis via LC-MS to detect degradation products like quinone derivatives. Refer to USP guidelines for reagent-grade specifications (e.g., ≥99% chemical purity) .

Q. What are the key spectral signatures (NMR, IR) for characterizing this compound?

  • Methodological Answer : In 1^1H NMR, the deuterated aromatic protons exhibit reduced intensity or absence of signals compared to non-deuterated 2-aminophenol. IR spectroscopy should confirm O-H (~3200 cm1^{-1}) and N-H (~3400 cm1^{-1}) stretches. Researchers must compare experimental data with reference spectra from databases like NIST Chemistry WebBook or CC-DPS to validate structural integrity .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to maximize isotopic incorporation and yield?

  • Methodological Answer : Deuterium labeling is typically achieved via catalytic H/D exchange using deuterated solvents (e.g., D2_2O) under acidic or basic conditions. Kinetic studies using 2^2H NMR can monitor exchange rates, while reaction optimization (temperature, catalyst loading) should balance isotopic enrichment with yield. Post-synthesis purification via recrystallization (e.g., hot ethanol/water mixtures) ensures removal of non-deuterated byproducts .

Q. What strategies resolve conflicting data in studies involving this compound, such as discrepancies in metabolic pathway analyses?

  • Methodological Answer : Contradictions may arise from impurities (e.g., residual m-cresol) or incomplete deuteration. Researchers should:

  • Perform impurity profiling using GC-MS with selective ion monitoring.
  • Validate metabolic studies with radiolabeled tracers (e.g., 14^{14}C) to distinguish parent compounds from metabolites.
  • Cross-reference findings with databases like IARC Monographs or PubChem to contextualize results .

Q. How should researchers design in vitro assays to evaluate the mutagenic potential of this compound derivatives?

  • Methodological Answer : Follow OECD Guidelines 471 (Ames test) using Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation (S9 fraction). Include deuterated and non-deuterated analogs to assess isotopic effects on mutagenicity. Dose-response curves should account for solubility limits in DMSO/PBS mixtures. Data must be statistically validated using ANOVA with post-hoc tests .

Q. What advanced techniques are recommended for studying the solvation dynamics of this compound in polar solvents?

  • Methodological Answer : Time-resolved fluorescence spectroscopy can probe solvent interactions by measuring Stokes shifts and lifetime decay. Computational modeling (DFT or MD simulations) using software like Gaussian or GROMACS helps predict solvation shells and hydrogen-bonding networks. Compare results with non-deuterated analogs to isolate isotopic effects on molecular dynamics .

Methodological Best Practices

Q. How to integrate this compound into isotope dilution mass spectrometry (IDMS) workflows for trace analysis?

  • Methodological Answer :

Prepare calibration curves using known ratios of deuterated/non-deuterated analogs.

Validate linearity (R2^2 > 0.995) and limit of detection (LOD) via serial dilution.

Use matrix-matched standards to correct for ion suppression/enhancement.

Report uncertainties using ISO/IEC 17025 guidelines, including contributions from isotopic purity and instrument precision .

Q. What are the ethical considerations when publishing data on this compound in toxicological studies?

  • Methodological Answer :

  • Disclose all conflicts of interest, including funding sources.
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare.
  • Cite negative results to prevent publication bias, particularly in mutagenicity or ecotoxicity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.